1-[2-(2-fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-fluorophenyl)ethyl]-3-iodobicyclo[111]pentane is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core.
Functionalization: The core is then functionalized with a 2-(2-fluorophenyl)ethyl group.
Iodination: The final step involves the introduction of an iodine atom at the 3-position of the bicyclo[1.1.1]pentane ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organolithium reagents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.
Scientific Research Applications
1-[2-(2-fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The unique bicyclo[1.1.1]pentane structure can be utilized in the design of novel materials with specific properties.
Chemical Biology: The compound can serve as a probe for studying biological processes involving halogenated compounds.
Mechanism of Action
The mechanism of action of 1-[2-(2-fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core can provide rigidity and specific spatial orientation, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- 1-[2-(2-fluorophenyl)ethyl]-3-chlorobicyclo[1.1.1]pentane
- 1-[2-(2-fluorophenyl)ethyl]-3-bromobicyclo[1.1.1]pentane
Comparison: 1-[2-(2-fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which can influence its reactivity and interactions. Compared to its chloro and bromo analogs, the iodo compound may exhibit different reactivity patterns in substitution reactions and potentially different biological activities.
Properties
CAS No. |
2763750-21-4 |
---|---|
Molecular Formula |
C13H14FI |
Molecular Weight |
316.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.